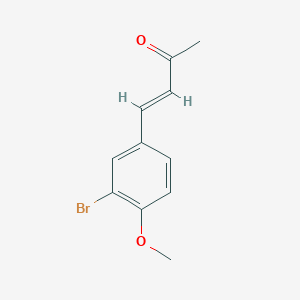

(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromo and methoxy substituent on a phenyl ring, along with a butenone moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxybenzaldehyde and acetone.

Aldol Condensation: The key step involves an aldol condensation reaction between 3-bromo-4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions: (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or alkanes.

Substitution: Compounds with different substituents replacing the bromo group.

科学的研究の応用

Organic Synthesis Applications

Chalcones are known for their utility as intermediates in organic synthesis. The compound can undergo various chemical transformations, including:

- Michael Addition : The enone functionality allows for Michael addition reactions with nucleophiles, leading to the formation of complex molecules.

- Aldol Reactions : It can participate in aldol condensation reactions, which are crucial for building carbon-carbon bonds in organic synthesis.

Case Study: Synthesis of Novel Chalcone Derivatives

Research has demonstrated the successful synthesis of novel chalcone derivatives using (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one as a starting material. For instance, a study reported the synthesis of new compounds by reacting this chalcone with various aldehydes under basic conditions, yielding products with enhanced biological activity .

Antitumor Activity

Numerous studies have highlighted the antitumor properties of chalcone derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of Cell Migration : It reduces the metastatic potential of cancer cells.

Data Table: Cytotoxicity Against Cancer Cell Lines

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Its effectiveness is notable against resistant strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.0 | |

| Escherichia coli | 10.0 | |

| Candida albicans | 8.5 |

Non-linear Optical Properties

Research indicates that chalcone derivatives exhibit non-linear optical properties, making them suitable for applications in photonics and optoelectronics. The unique structure of this compound contributes to its ability to function as a potential candidate for materials used in optical devices.

Case Study: Optical Characterization

A study characterized the optical properties of this compound and found that it possesses high second-order non-linear optical responses, which are beneficial for applications in frequency doubling and optical switching .

作用機序

The mechanism of action of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one depends on its specific application:

Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, or gene expression.

類似化合物との比較

(3E)-4-(3-Bromo-4-hydroxyphenyl)but-3-en-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

(3E)-4-(3-Chloro-4-methoxyphenyl)but-3-en-2-one: Similar structure but with a chloro group instead of a bromo group.

(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of a ketone group.

Uniqueness: (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one is unique due to the specific combination of bromo and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Chalcone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | < 25 | |

| This compound | HepG2 (Liver) | < 30 | |

| Doxorubicin | MCF-7 | 0.5 |

In a study evaluating various chalcone derivatives, it was found that this compound demonstrated potent antiproliferative activity, particularly against MCF-7 breast cancer cells and HepG2 liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of tubulin dynamics, which are critical for cancer cell proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies show that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| Control Antibiotic (Ciprofloxacin) | Staphylococcus aureus | 25 |

The compound showed a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. The structural features of chalcones contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has displayed anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in chronic inflammatory diseases.

Table 3: Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of chalcone derivatives similar to this compound:

- Anticancer Study : A study involving a series of chalcone derivatives demonstrated that modifications at the phenolic ring significantly enhanced antiproliferative activity against MCF-7 cells. The presence of bromine and methoxy groups was crucial for increased cytotoxicity .

- Antimicrobial Evaluation : In a comparative study of various synthetic chalcones, it was found that those with halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts. This underscores the importance of structural modifications in enhancing biological activities .

特性

CAS番号 |

1331560-65-6 |

|---|---|

分子式 |

C11H11BrO2 |

分子量 |

255.11 g/mol |

IUPAC名 |

4-(3-bromo-4-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3 |

InChIキー |

AOVJTAMOQFOZJZ-UHFFFAOYSA-N |

SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OC)Br |

正規SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OC)Br |

同義語 |

(3E)-4-(3-BroMo-4-Methoxyphenyl)but-3-en-2-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。